N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.49. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has synthesized derivatives that act as corrosion inhibitors. These compounds have been tested in various mediums, demonstrating promising efficiency in protecting steel against corrosion in acidic and oil mediums. This highlights the potential of such compounds in industrial applications where corrosion resistance is crucial (Yıldırım & Cetin, 2008).
Antimicrobial Activities
A number of studies have focused on the synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide derivatives, evaluating their potential as antimicrobial agents. These compounds have shown significant activity against a range of bacterial and fungal pathogens, suggesting their potential in the development of new antimicrobial treatments. Compounds have been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating their broad-spectrum antimicrobial potential (Saravanan et al., 2010; Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
The compound and its derivatives have been investigated for their antitumor activity. Studies involving the screening of these compounds against human tumor cell lines have identified specific derivatives showing considerable anticancer activity. This suggests a potential pathway for the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Antioxidant Activities
Research has also explored the anti-inflammatory and antioxidant activities of this compound derivatives. These studies have identified compounds with promising activities, which could be beneficial in the treatment of diseases associated with inflammation and oxidative stress (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-14(2)16-9-7-15(8-10-16)13-20(25)23-22-24-21-18-6-4-3-5-17(18)11-12-19(21)26-22/h3-10,14H,11-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLDBVJRPGRSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.